molecular formula C33H40O11 B1235188 Taxuspinanane B

Taxuspinanane B

Cat. No.: B1235188
M. Wt: 612.7 g/mol
InChI Key: CXSZDWCQWKJJEB-AGSJQTBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Taxuspinanane B is a natural product found in Taxus cuspidata with data available.

Scientific Research Applications

Structural Analysis

  • Crystal Structure : Taxuspinanane B and related compounds have been structurally analyzed, contributing to the understanding of their chemical properties. For instance, Taxuspinanane A's crystal structure was determined, highlighting the importance of structural analysis in comprehending these compounds' potential applications (Buchta et al., 2006).

Taxol Biosynthesis and Taxane Derivatives

  • Taxol Production : Taxus species are significant for producing Taxol, a potent anticancer drug. The study of taxanes like this compound contributes to understanding Taxol biosynthesis, potentially improving its yield (Hao et al., 2011), (Hao et al., 2015).
  • Molecular Biology Studies : Advances in molecular biology of Taxus, including transcriptome and metabolome analysis, are crucial for understanding the biosynthesis of taxane derivatives such as this compound (Hu, 2014).

Biotechnological Applications

  • Biotechnological Production : The potential for biotechnological production of this compound and similar compounds has been explored. For example, callus cultures of Taxus cuspidata have been used to produce taxoids, which could be applicable for this compound (Bai et al., 2004).

Drug Development and Cancer Research

  • Anticancer Research : The study of this compound is relevant to cancer research due to its relation to taxanes like Taxol, widely used in cancer treatment (Shao et al., 2020).

Transcriptomics and Genetics

  • Transcriptomic Analysis : Transcriptome analysis of Taxus species aids in identifying genes involved in the biosynthesis of this compound and other taxanes. This is crucial for understanding their synthesis pathways and potential modifications (Wu et al., 2011).

Properties

Molecular Formula

C33H40O11

Molecular Weight

612.7 g/mol

IUPAC Name

[(4R,5R,5aS,6S,8S,9aR,10S,10aS)-5,6,10-triacetyloxy-8-hydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethyl-9-methylidene-2-oxo-1,4,5,6,7,8,9a,10-octahydrobenzo[g]azulen-4-yl] benzoate

InChI

InChI=1S/C33H40O11/c1-16-22(37)14-24(41-18(3)34)32(8)26(16)28(42-19(4)35)33(31(6,7)40)15-23(38)17(2)25(33)27(29(32)43-20(5)36)44-30(39)21-12-10-9-11-13-21/h9-13,22,24,26-29,37,40H,1,14-15H2,2-8H3/t22-,24-,26-,27+,28-,29-,32+,33-/m0/s1

InChI Key

CXSZDWCQWKJJEB-AGSJQTBMSA-N

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H](C(=C)[C@H]3[C@@H]([C@@]2(CC1=O)C(C)(C)O)OC(=O)C)O)OC(=O)C)C)OC(=O)C)OC(=O)C4=CC=CC=C4

SMILES

CC1=C2C(C(C3(C(CC(C(=C)C3C(C2(CC1=O)C(C)(C)O)OC(=O)C)O)OC(=O)C)C)OC(=O)C)OC(=O)C4=CC=CC=C4

Canonical SMILES

CC1=C2C(C(C3(C(CC(C(=C)C3C(C2(CC1=O)C(C)(C)O)OC(=O)C)O)OC(=O)C)C)OC(=O)C)OC(=O)C4=CC=CC=C4

Synonyms

taxuspinanane B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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